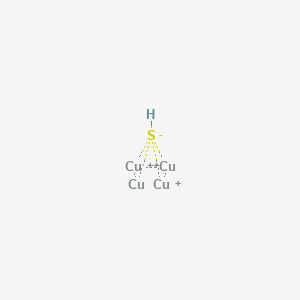
mu4-sulfido-quadro-tetracopper(4Cu--Cu)(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mu4-sulfido-quadro-tetracopper(2+) is a mu4-sulfido-quadro-tetracopper.
Scientific Research Applications
Greenhouse Gas Reduction
- The mu-sulfido-tetracopper active site in the enzyme nitrous oxide reductase (N2OR) converts the greenhouse gas N2O into N2. This process involves mu-1,3 coordination of N2O to two Cu(I) ions. A synthetic model of this site demonstrates similar function, reducing N2O to N2, providing insights into potential mechanisms for greenhouse gas reduction (Bar-Nahum et al., 2009).
Molecular Structure and Coordination
- A copper(I) complex with a new N2S thiol ligand transforms into a multicopper(I) cluster. This structure, which includes mu4-sulfido and mu3-thiolato coordination, is compared to similar structures in the copper enzyme nitrous oxide reductase (Lee et al., 2006).
Enzymatic Function and Mechanism
- The mechanism of N2O reduction by the mu4-S tetranuclear CuZ cluster in nitrous oxide reductase has been investigated using density functional theory. This study provides insights into the enzymatic function and the role of the Cu(Z) cluster in the reductive cleavage of the N-O bond in N2O (Gorelsky et al., 2006).
Synthetic Models of Catalytic Sites
- Research on clusters with [Cu3(mu-S)2]3+ cores supported by N-donor ligands has revealed similarities to the tetracopper-sulfide "CuZ" site in nitrous oxide reductase. This work contributes to the development of synthetic models for the catalytic site of the enzyme (Brown et al., 2005).
Electronic Structure Studies
- Spectroscopic methods and density functional calculations have been employed to understand the mu(4)-sulfide bridged tetranuclear Cu(Z) cluster in N2O reductase. This research provides insight into the catalytic mechanism and the electronic structure of the cluster (Chen et al., 2002).
properties
Molecular Formula |
Cu4HS+2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
copper;copper;copper(1+);sulfanide |
InChI |
InChI=1S/4Cu.H2S/h;;;;1H2/q;;+1;+2;/p-1 |
InChI Key |
LEYQQNOIGSEUFI-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].[Cu].[Cu].[Cu+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



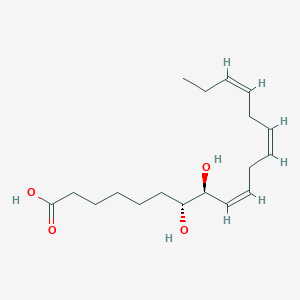
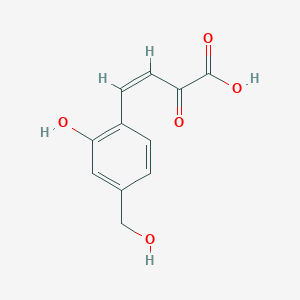

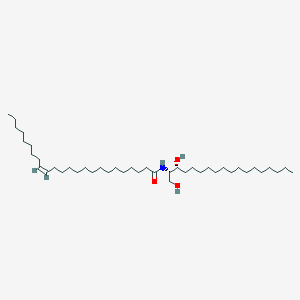

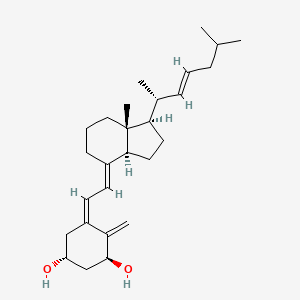
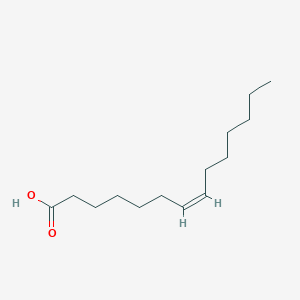
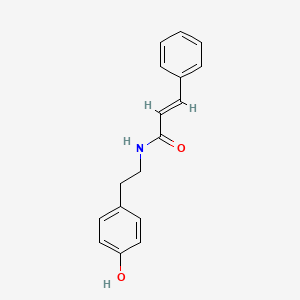
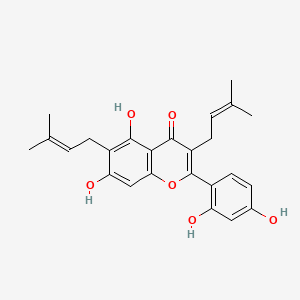
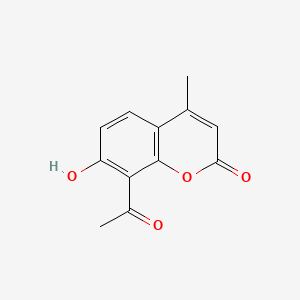
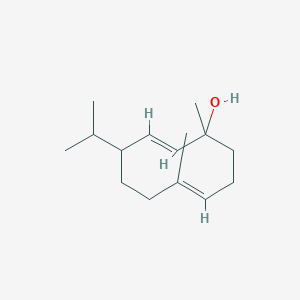

![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)
